1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole
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Overview
Description
1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound that features both bromine and trifluoromethyl functional groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Trifluoromethylation: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The bromine atom can be used in cross-coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrazole derivative.
Scientific Research Applications
1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates with potential therapeutic effects.
Agrochemicals: The compound may be utilized in the development of new pesticides or herbicides.
Materials Science: Its unique structural properties make it a candidate for the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
1-(3-Bromophenyl)-4-phenyl-1H-pyrazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole: Substitutes bromine with chlorine, potentially altering reactivity and interactions.
1-(3-Bromophenyl)-4-[4-(trifluoromethyl)phenyl]-1H-pyrazole: Variation in the position of the trifluoromethyl group, affecting the compound’s properties.
Uniqueness: 1-(3-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the combination of bromine and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2/c17-14-5-2-6-15(8-14)22-10-12(9-21-22)11-3-1-4-13(7-11)16(18,19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYYRIVLHTYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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